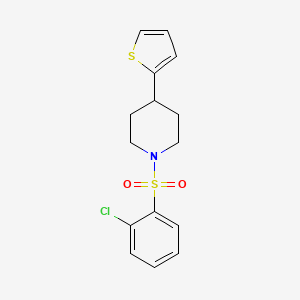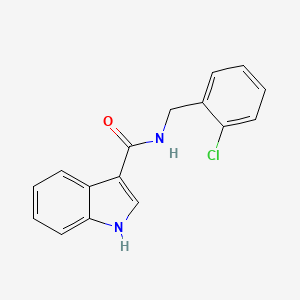
N-(2-chlorobenzyl)-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-chlorobenzyl)-2-methylbenzamide” is a compound that has a molecular weight of 259.738 . It’s important to note that this is not the exact compound you asked about, but it shares some structural similarities.
Synthesis Analysis
While specific synthesis methods for “N-(2-chlorobenzyl)-1H-indole-3-carboxamide” were not found, a related compound, “4-(2-chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one”, was synthesized and its structure determined using 1H and 13C NMR, FTIR spectroscopy, and MS .Applications De Recherche Scientifique
Antituberculosis Agents
Indole-2-carboxamides, closely related to N-(2-chlorobenzyl)-1H-indole-3-carboxamide, have been identified as a promising class of antituberculosis agents. These compounds have shown low micromolar potency against Mycobacterium tuberculosis (Mtb) and favorable oral pharmacokinetic properties in rodents. Despite challenges such as low aqueous solubility, certain indole-2-carboxamide analogs exhibit improved in vitro activity compared to standard TB drugs, highlighting their potential as a new class of antituberculosis agents (Kondreddi et al., 2013).
Allosteric Modulation of CB1 Receptor
Indole-2-carboxamides have also been explored for their ability to modulate the cannabinoid type 1 receptor (CB1) allosterically. Structural modifications of indole-2-carboxamides have been shown to significantly impact their binding affinity and cooperativity, identifying potent allosteric modulators. This research underscores the therapeutic potential of these compounds in modulating CB1 receptor activity, which could be beneficial in treating conditions related to this receptor (Khurana et al., 2014).
Organic Synthesis and Catalysis
Indole derivatives, including those similar to this compound, are valuable in organic synthesis. They have been utilized in various catalytic processes, such as the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This process is notable for its mild and efficient approach toward diverse product formation, demonstrating the utility of indole derivatives in facilitating complex chemical reactions (Zheng, Zhang, & Cui, 2014).
Anti-inflammatory Drug Synthesis
Research on indole acetamide derivatives has led to the synthesis of compounds with anti-inflammatory activity. These studies include the design, synthesis, and characterization of new indole acetamide compounds, highlighting their potential as anti-inflammatory drugs. In-depth analyses, including molecular docking and geometry optimization, have provided insights into the mechanisms underlying their biological activity (Al-Ostoot et al., 2020).
Mécanisme D'action
Indole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities . They are found in many important synthetic drug molecules and play a crucial role in cell biology . The indole nucleus is especially stable, making it an important heterocyclic compound with broad-spectrum biological activities .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and functional groups. They can interact with their targets through a variety of mechanisms, often involving the formation of sigma bonds .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of indole derivatives can vary widely. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Safety and Hazards
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-14-7-3-1-5-11(14)9-19-16(20)13-10-18-15-8-4-2-6-12(13)15/h1-8,10,18H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWQXRJOGBZZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CNC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2690682.png)
![3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2690683.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2690686.png)
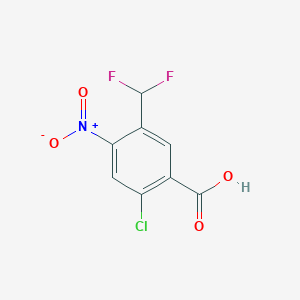
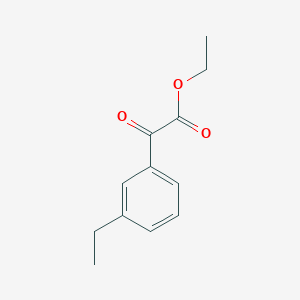
![1-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2690691.png)
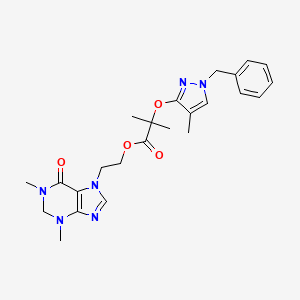
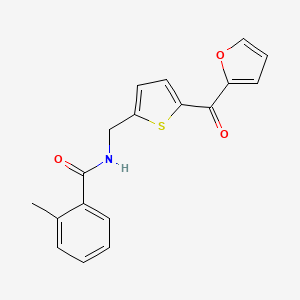

![6-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B2690695.png)
![ethyl 3-carbamoyl-2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2690696.png)
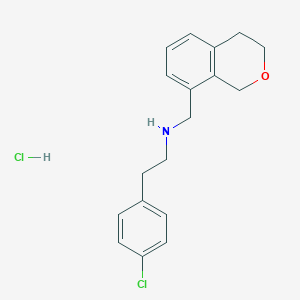
![8-(4-ethoxyphenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2690702.png)
